Poly(copper phthalocyanine)

Descripción

Significance of Phthalocyanine-Based Polymeric Systems in Contemporary Chemistry and Materials Science

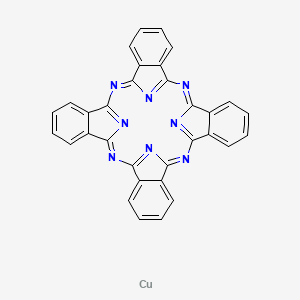

Phthalocyanine-based polymeric systems represent a crucial class of materials in modern chemistry and materials science due to their exceptional thermal and chemical stability, and their versatile electronic and photophysical properties. bohrium.comresearchgate.net These polymers are built from phthalocyanine (B1677752) macrocycles, which are structurally related to porphyrins and possess a highly conjugated 18 π-electron system. researchgate.netjchemrev.com This structure is responsible for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. bohrium.com The properties of these systems can be finely tuned by incorporating different metal ions into the central cavity of the phthalocyanine ring or by adding various substituents to the periphery of the macrocycle. researchgate.net

The polymerization of phthalocyanine monomers leads to materials with enhanced characteristics compared to their monomeric counterparts. For instance, polymerization can extend the π-conjugation, which often results in broadened optical absorption and improved electrical conductivity. smolecule.com Poly(copper phthalocyanine) (Poly-CuPc) films have demonstrated electrical conductivity up to 10⁻² S·cm⁻¹, which is six orders of magnitude higher than that of monomeric CuPc. smolecule.com The creation of porous organic polymers (POPs) from phthalocyanine building blocks has opened up applications in catalysis, gas storage and separation, and environmental remediation. bohrium.comresearchgate.net The uniform distribution of metal active sites within these porous structures is a key advantage for catalytic applications. bohrium.com These polymeric materials are being explored for use in semiconductors, chemical sensors, electrochromic displays, and photovoltaic cells. dokumen.pubwiley-vch.de

Evolution of Research Trajectories for Poly(copper phthalocyanine)

The journey of poly(copper phthalocyanine) research began with the accidental discovery of phthalocyanines. In 1907, a blue, insoluble substance was first reported, which was later identified as metal-free phthalocyanine. chimia.ch The first synthesis of copper phthalocyanine (CuPc) occurred in 1927. chimia.chwikipedia.org Its intense blue color and remarkable stability led to its commercial production as a pigment, known as Monastral Blue, starting in 1935 in Great Britain and Germany, and in 1937 in the USA. wikipedia.org

Early research focused on the synthesis and characterization of monomeric copper phthalocyanine and its various crystalline forms, or polymorphs, such as the α and β phases. chimia.chwikipedia.org The development of polymerization techniques allowed for the creation of poly(copper phthalocyanine), which exhibited modified and often superior properties. A key finding was that the polymer of copper phthalocyanine is intrinsically a p-type semiconductor. aip.org

In recent decades, research has shifted towards controlling the nanostructure of poly(copper phthalocyanine) and integrating it into functional devices. oup.com Scientists have developed methods to synthesize nanostructured forms like nanowires and nanowebs using techniques such as chemical vapor deposition. oup.com Another significant area of evolution is the development of composite materials, where poly(copper phthalocyanine) is combined with other polymers like polyimide to create high-k dielectric materials with excellent thermal stability for microelectronic applications. rsc.orgscientific.net The focus has also been on tailoring the microstructure of CuPc layers in devices like polymer solar cells to enhance their performance. acs.org

Scope and Interdisciplinary Relevance of Current Poly(copper phthalocyanine) Investigations

The current research landscape for poly(copper phthalocyanine) is broad and highly interdisciplinary, touching upon chemistry, physics, materials science, and engineering. The unique properties of this polymer make it a candidate for a wide array of advanced applications.

Catalysis: Poly(copper phthalocyanine) and related polymers are extensively studied as catalysts. bohrium.com They are effective in various reactions, including the aerobic oxidation of organic compounds and the electrochemical reduction of CO2. bohrium.comacs.org The polymeric structure provides stable and accessible active sites. For instance, a biphenyl-typed copper phthalocyanine polymer (BPh-CuPc) has shown excellent activity for converting CO2 into cyclic carbonates under mild conditions. bohrium.com

Sensors: The electrical properties of poly(copper phthalocyanine) change upon exposure to different chemical vapors, making it a promising material for chemical sensors. science.gov Metal phthalocyanine-based materials are being developed for electrochemical sensors to detect a range of analytes, including biomolecules and environmental pollutants, due to their redox activity and stability. researchgate.netmedcraveonline.com Hybrid composites of phthalocyanines with carbonaceous materials like graphene oxide are being explored to enhance the sensitivity and performance of these sensors. medcraveonline.commdpi.com

Electronics and Optoelectronics: As an organic semiconductor, poly(copper phthalocyanine) is investigated for use in electronic devices. jchemrev.com Its high charge carrier mobility and strong light absorption make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). jchemrev.comresearchgate.net

Energy Conversion and Storage: In the field of energy, poly(copper phthalocyanine) is a key material for organic solar cells. jchemrev.com It can function as the electron donor material in bulk heterojunction solar cells. jchemrev.comacs.org Furthermore, its derivatives are used to create high-k polymer composites for potential applications in high-energy-density capacitors. scientific.net

The interdisciplinary nature of this research is evident from the diverse scientific questions being addressed, from fundamental studies of charge transport mechanisms to the applied development of novel devices for a sustainable future.

Research Findings on Poly(copper phthalocyanine) Properties

| Property | Finding | Source |

| Electrical Conductivity | Poly-CuPc films can exhibit conductivity up to 10⁻² S·cm⁻¹, which is significantly higher than monomeric CuPc. | smolecule.com |

| Thermal Stability | Decomposition temperature can exceed 400°C. Composites with polyimide remain stable up to 500°C. | smolecule.comscientific.net |

| Optical Absorption | Extended conjugation in the polymer broadens absorption into the near-infrared region (around 900 nm). The absorption coefficient can reach 5×10⁵ cm⁻¹ at 610 nm. | smolecule.com |

| Semiconducting Nature | Intrinsically a p-type semiconductor. | aip.org |

| Carrier Density | Can vary from ~10¹⁶/cm³ to ~10¹⁸/cm³ depending on heat treatment. | aip.org |

Catalytic Performance of BPh-CuPc/TBAI System for CO₂ Conversion

| Parameter | Condition | Result | Source |

| Reaction | CO₂/propylene oxide cycloaddition | 98% yield, 99% selectivity | bohrium.com |

| Temperature | 90 °C | Optimal for high yield | bohrium.com |

| Pressure | 2.0 MPa | Effective for the reaction | bohrium.com |

| Time | 8 h | Sufficient for high conversion | bohrium.com |

| Stability | Multiple cycles | Good stability and reusability | bohrium.com |

Propiedades

Número CAS |

147-14-8 |

|---|---|

Fórmula molecular |

C32H16CuN8 |

Peso molecular |

576.1 g/mol |

Nombre IUPAC |

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |

InChI |

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |

Clave InChI |

VVOLVFOSOPJKED-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |

Apariencia |

Solid powder |

Densidad |

1.62 g/cm³ |

melting_point |

600°C (dec.) |

Otros números CAS |

26893-93-6 147-14-8 |

Descripción física |

Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Solubility in water: none |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

copper phthalocyanine cuprolinic blue cupromeronic blue Monastral Blue B Monastral blue dye Monastral Fast Blue phthalocyanine blue |

Origen del producto |

United States |

Synthetic Methodologies for Poly Copper Phthalocyanine and Derivatives

Advanced Polymerization Techniques for Controlled Material Formation

The synthesis of poly(copper phthalocyanine) (CuPPc) and its derivatives has evolved to include sophisticated methods that allow for precise control over the material's structure and properties. These advanced techniques are crucial for tailoring the performance of CuPPc in various applications.

Chemical Vapor Deposition (CVD) Approaches for Thin Film Fabrication

Chemical Vapor Deposition (CVD) has emerged as a highly effective and scalable method for producing large-area, high-quality thin films of two-dimensional materials, including poly(copper phthalocyanine). nih.govacs.org This technique offers significant advantages over solution-based processing and evaporation methods, as it allows for the fabrication of materials that can be readily transferred to desired substrates for device manufacturing. nih.govacs.org

In a typical CVD process for CuPPc thin films, a two-zone oven is utilized. nih.govacs.orgarxiv.org The precursor, often 1,2,4,5-tetracyanobenzene (TCNB), is heated in the first zone to facilitate its evaporation. nih.govacs.org An inert carrier gas, such as argon, then transports the vaporized precursor into the second zone. acs.org In this second zone, a copper foil, which has been electrochemically polished and annealed to remove surface oxides, is maintained at a higher reaction temperature. nih.govacs.orgarxiv.org The TCNB precursor deposits onto the copper foil and undergoes a polymerization reaction to form the CuPPc film. nih.govacs.org The resulting films exhibit a high degree of polymerization and crystallinity, as confirmed by various characterization techniques including transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and UV-vis spectroscopy. nih.govacs.orgarxiv.org

The CVD method facilitates the synthesis of uniform and conductive CuPPc films. arxiv.org The thickness of these films can be controlled by adjusting the duration of the experiment or the thickness of the initial metal layer. arxiv.org This level of control is essential for fabricating devices with reproducible performance. For instance, nonvolatile memory devices with a sandwich structure of Au/CuPPc/indium tin oxide have been successfully fabricated using CVD-grown films, demonstrating a large ON/OFF current ratio and long retention times. nih.govacs.org

The quality of poly(copper phthalocyanine) (CuPPc) thin films synthesized via Chemical Vapor Deposition (CVD) is highly dependent on the precise control of various growth parameters. acs.orgarxiv.orgrsc.org These parameters, including precursor chemistry, feed rate, growth temperature, and pressure, collectively govern the kinetics of the CVD process and ultimately determine the material's characteristics such as morphology, microstructure, and crystallinity. rsc.org

A key precursor for the synthesis of CuPPc is 1,2,4,5-tetracyanobenzene (TCNB). acs.orgarxiv.orgresearchgate.net In a typical two-zone CVD setup, the TCNB is evaporated at a controlled temperature in the first zone and then transported to the second zone containing a copper substrate. nih.govacs.orgarxiv.org The reaction temperature in the second zone is a critical parameter that influences the final product. Research has shown that different products can be obtained by varying this temperature. For example, at temperatures below 400°C, copper octacyanophthalocyanine (CuPc(CN)8) is the primary product, forming tentacle-like crystallites. kyoto-u.ac.jp Conversely, at temperatures above 450°C, an amorphous and continuous layer of poly-CuPc is formed. kyoto-u.ac.jp One study demonstrated the successful synthesis of high-quality CuPPc films at a mild temperature of 420°C. arxiv.org Another reported a reaction temperature of 350°C for the growth of CuPPc films used in nonvolatile memory devices. acs.org

Prior to the deposition process, annealing the copper substrate is a crucial step to eliminate any surface oxides and organics. acs.orgarxiv.org This is typically done at high temperatures in a hydrogen atmosphere. acs.orgarxiv.org The flow rate of the carrier gas, which transports the precursor vapor, and the reaction time also play significant roles in controlling the film thickness and uniformity. acs.orgarxiv.org By carefully optimizing these parameters, it is possible to achieve CuPPc films with a high degree of polymerization and crystallinity, which are essential for high-performance electronic and optoelectronic applications. nih.govacs.orgarxiv.org

Below is an interactive data table summarizing the optimized CVD growth parameters from various research findings.

| Parameter | Value | Outcome | Reference |

| Precursor | 1,2,4,5-tetracyanobenzene (TCNB) | Formation of poly(copper phthalocyanine) | acs.orgarxiv.org |

| Substrate | Electrochemically polished Copper foil | High-quality film growth | nih.govacs.org |

| Zone 1 Temp. | 110 °C | Evaporation of TCNB | nih.govacs.org |

| Reaction Temp. | 350 - 420 °C | High polymerization and crystallinity | acs.orgarxiv.org |

| Annealing Temp. | 1050 °C | Removal of surface oxides | acs.org |

| Carrier Gas | Argon (Ar) | Transport of precursor vapor | acs.org |

| Reaction Time | 0.5 - 8 hours | Control over film thickness | acs.orgarxiv.org |

Electrochemical Polymerization Strategies

Electrochemical polymerization presents a versatile and powerful method for the synthesis of conductive polymers and their composites. This technique allows for the direct deposition of polymer films onto electrode surfaces, offering control over film thickness and morphology.

The integration of poly(copper phthalocyanine) derivatives with other conducting polymers, such as polypyrrole (PPy), has been explored to create composite materials with enhanced properties. dtic.milacs.orgmdpi.com One approach involves the electrochemical polymerization of pyrrole (B145914) in the presence of a copper phthalocyanine (B1677752) derivative, such as copper phthalocyanine tetrasulfonate. dtic.milacs.org In this process, the phthalocyanine derivative can act as the dopant anion, becoming incorporated into the polypyrrole film during its electropolymerization. dtic.milmdpi.com

The electrochemical quartz crystal microbalance (EQCM) has been utilized to study the electropolymerization of pyrrole in aqueous electrolytes containing copper phthalocyanine tetrasulfonate. dtic.mil These studies show that the polymerization follows a typical cation-radical coupling mechanism, where the mass of the deposited polymer is directly proportional to the polymerization charge. dtic.mil This indicates a controlled and predictable film growth process.

The resulting polypyrrole-copper phthalocyanine composite films exhibit interesting electrochemical and spectroelectrochemical properties. acs.org The incorporation of the phthalocyanine moiety can influence the redox behavior and electronic properties of the polypyrrole backbone. For example, the presence of sulfonated metallophthalocyanines has been shown to improve electron transfer, which is beneficial for applications such as gas sensing. mdpi.com Composites of polypyrrole with sulfonated cobalt phthalocyanine have demonstrated a remarkable improvement in the response to ammonia (B1221849). mdpi.com Similarly, the functionalization of polypyrrole with an iron (III) phthalocyanine derivative enhanced its sensitivity to NO2 gas. mdpi.com

A novel, one-step electrochemical method has been developed for the halogenation and exfoliation of copper phthalocyanine (CuPc). rsc.orgrsc.org This technique offers a straightforward approach to produce thin-layered, halogenated CuPc with tunable physicochemical properties. rsc.orgrsc.org The process involves applying a potential difference between two electrodes immersed in a solution containing CuPc and a halide salt, such as lithium chloride (LiCl). rsc.orgrsc.org

The applied potential induces the oxidation of halide ions, generating reactive species that interact with the CuPc. rsc.org This interaction facilitates both the incorporation of halogen atoms into the CuPc structure and the exfoliation of the material into thinner layers. rsc.orgrsc.org The exfoliation is attributed to the interaction between the electrolysis products and the CuPc structure, which promotes the separation of the layers. rsc.org

This halide-mediated electrochemical modification leads to significant changes in the material's properties. The incorporation of halogens, such as chlorine, enhances the positive charge on the copper centers within the phthalocyanine macrocycle. rsc.orgrsc.org This increased positive charge improves the material's affinity for water molecules, making it a promising candidate for humidity sensing applications. rsc.orgrsc.org X-ray photoelectron spectroscopy (XPS) results confirm the formation of Cu-Cl bonds and a shift in the Cu 2p peaks, indicating an electronic transformation of the CuPc. rsc.org Furthermore, X-ray diffraction (XRD) patterns show a decrease in peak intensity and broadening after modification, which suggests a disruption of the crystalline order and a reduction in both the size and crystallinity of the material. rsc.org This is consistent with the exfoliation into thinner layers.

The table below summarizes the key aspects of the halide-mediated electrochemical modification of CuPc.

| Parameter | Description | Outcome | Reference |

| Method | One-step electrochemical process | Halogenation and exfoliation of CuPc | rsc.orgrsc.org |

| Reactants | Copper phthalocyanine (CuPc), Halide salt (e.g., LiCl) | Production of thin-layered, halogenated CuPc | rsc.orgrsc.org |

| Mechanism | Oxidation of halide ions to reactive species | Incorporation of halogen into CuPc structure, layer separation | rsc.org |

| Property Change | Enhanced positive charge on Cu centers | Improved affinity for water molecules | rsc.orgrsc.org |

| Characterization | XPS, XRD | Confirmation of Cu-Cl bonds, reduced crystallinity | rsc.org |

Solution-Based Synthesis and Post-Synthetic Derivatization

Solution-based methods provide an alternative route to the synthesis of poly(copper phthalocyanine) and its derivatives, offering advantages in terms of processability and the potential for large-scale production. researchgate.net One common approach is the "solvent" process, where the raw materials, such as phthalic anhydride (B1165640), urea, and a copper salt, are heated in an organic liquid medium like nitrobenzene. researchgate.net This method generally results in higher yields compared to the solvent-free "bake" process. researchgate.net Another green synthesis method involves the reaction of a copper salt and indole (B1671886) in a solvent within a sealed steel bomb under controlled temperature, yielding needle-shaped copper phthalocyanine crystals. google.com

Post-synthetic derivatization is a powerful strategy for modifying the properties of pre-formed polymers. researchgate.net This approach allows for the introduction of functional groups onto a polymer backbone, thereby tailoring its characteristics for specific applications. researchgate.net In the context of phthalocyanine-containing polymers, a common strategy involves the polymerization of a monomer containing a latent reactive group, followed by the reaction of this group to form the phthalocyanine moiety. researchgate.net

For instance, a monomer containing a benzenedinitrile functional group can be polymerized using controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT). researchgate.net The resulting polymer, which has a well-defined molecular weight and narrow molecular weight distribution, can then be reacted with a metal salt to form the metallophthalocyanine in a post-polymerization modification step. researchgate.net This approach allows for the creation of soluble, phthalocyanine-functionalized polymers that can be processed from solution. researchgate.net The properties of these polymers, such as their thermal stability and hydrophobicity, can be significantly influenced by the incorporation of the phthalocyanine group. researchgate.net

Phthalonitrile-Based Polymerization Pathways

A primary and often high-purity route to copper phthalocyanine involves the cyclotetramerization of phthalonitrile (B49051) precursors in the presence of a copper source. This process is versatile and can be adapted to produce not only the parent CuPc but also functionalized derivatives and polymeric structures.

One common approach involves reacting phthalonitrile with a copper salt, such as copper(I) chloride, at elevated temperatures, typically in the range of 200–400°C. The reaction can be carried out in the solid state, in an inert high-boiling solvent, or via a gas-phase reaction where phthalonitrile vapor reacts with a fine suspension of the copper salt. This latter method can directly yield pigment-grade CuPc without requiring subsequent particle size reduction steps.

More complex polymeric structures can be synthesized by designing specific phthalonitrile-containing monomers. For instance, a biphenyl-type copper phthalocyanine polymer (BPh-CuPc) was fabricated through a multi-step process. This involved first synthesizing a biphenyl-bridged phthalonitrile monomer (BPh) by reacting 4-nitrophthalonitrile (B195368) with 4,4'-biphenol. This monomer was then refluxed with copper(I) chloride (CuCl) in a solvent like N,N-dimethylacetamide (DMAc) to induce polymerization and formation of the phthalocyanine macrocycles, resulting in a stable polymeric network. This one-pot synthesis method demonstrates the adaptability of the phthalonitrile route for creating advanced, catalytically active polymers.

| Method | Precursors | Copper Source | Typical Conditions | Product | Reference |

| Vapor-Solid Reaction | Phthalonitrile, Nitrogen (carrier gas) | Copper(I) Chloride | 200-300°C, Gaseous ammonia catalyst | Finely divided pigmentary CuPc | |

| One-Pot Polymerization | Biphenyl-bridged phthalonitrile (BPh) | Copper(I) Chloride (CuCl) | Reflux in DMAc | Biphenyl-type CuPc polymer (BPh-CuPc) | |

| General Synthesis | Phthalonitrile | Copper(II) Acetate (B1210297) | 154°C, Anisole solvent, KOH base | Unsubstituted CuPc |

Phthalic Anhydride and Urea Condensation Routes

A widely used industrial method for synthesizing copper phthalocyanine is the condensation reaction involving phthalic anhydride and urea. This route is often more cost-effective due to the lower price of phthalic anhydride compared to phthalonitrile. The reaction mechanism proceeds through the in-situ formation of phthalimide (B116566) from phthalic anhydride and urea, which then undergoes cyclotetramerization.

In a typical procedure, phthalic anhydride, urea, a copper salt (e.g., copper(II) sulfate (B86663) or copper chloride), and a catalytic amount of ammonium (B1175870) molybdate (B1676688) are heated in a high-boiling inert solvent such as trichlorobenzene or nitrobenzene. The reaction is generally carried out at temperatures between 180°C and 210°C. After the reaction is complete, the crude product is isolated and purified, often by washing with dilute acid and alkali solutions to remove impurities.

This method can also be adapted to produce halogenated derivatives by using substituted precursors like tetrachlorophthalic acid anhydride, which yields polyhalo copper phthalocyanines that are valuable as pigments.

| Reactants | Catalyst | Solvent | Temperature | Product | Reference |

| Phthalic Anhydride, Urea, Copper Chloride | Ammonium Molybdate | Nitrobenzene | 170-210°C | Copper 3,3`,3``,3-tetra nitrophthalocyanine (from 3-nitrophthalic anhydride) | |

| Tetrachloro Phthalic Acid Anhydride, Urea, Copper(II) Sulfate | Titanium Tetrachloride | Trichlorobenzene | 190°C | Polyhalo Copper Phthalocyanine | |

| Phthalic Anhydride, Urea, Copper Chloride | Ammonium Molybdate | None (solvent-free) | Microwave Irradiation | Copper Phthalocyanine Pigment |

Microwave and Classical Synthesis Methodologies

The synthesis of poly(copper phthalocyanine) can be performed using either classical heating methods or modern microwave-assisted techniques, with the latter offering significant advantages.

Classical synthesis typically involves heating the reactants in an oil bath or a high-boiling solvent for extended periods, often several hours, to reach the necessary reaction temperatures (e.g., >180°C). While effective, these methods are time-consuming and energy-intensive.

In contrast, microwave-assisted synthesis (MAS) has emerged as a rapid and efficient alternative. Microwave irradiation directly heats the reactants through dielectric loss, leading to a dramatic reduction in reaction times from hours to mere minutes. For example, the synthesis of a CuPc pigment from phthalic anhydride, urea, and a copper salt was completed in 3 to 8 minutes under microwave irradiation, with the maximum yield achieved at 6 minutes. MAS can also lead to improved yields and allows for better control over the reaction. The efficiency of microwave heating can be influenced by the dielectric properties of the reactants, particularly the metal salt used. Studies have shown a proportional relationship between the reaction yield and the maximum temperature reached by the solution under microwave irradiation, which serves as an index of the dielectric loss coefficient of the metal salt.

| Method | Reactants | Reaction Time | Yield | Key Feature | Reference |

| Classical (Oil Bath) | Octakis(octylthio)phthalonitrile, Copper(II) Acetate | 24 hours | 63% | Long reaction duration | |

| Microwave-Assisted | Octakis(octylthio)phthalonitrile, Copper(II) Chloride | 10-15 minutes | 47% | Drastically reduced reaction time | |

| Microwave-Assisted | Phthalic Anhydride, Urea, Copper Chloride | 6 minutes | Max. Yield | Rapid, solvent-free synthesis | |

| Microwave-Assisted | 1,2,4,5-tetracarbonitrilebenzene, Copper salt | 15 minutes | N/A | Fast synthesis of CuPc-based covalent organic frameworks |

Functionalization via Covalent Bonding (e.g., with Polystyrene)

To improve solubility and introduce new functionalities, poly(copper phthalocyanine) can be covalently linked to polymeric chains like polystyrene. This creates well-defined, functional nanomaterials. Two prominent strategies for achieving this are "grafting-to" and "grafting-from" approaches, often utilizing controlled radical polymerization techniques.

In one approach, single-chain polymeric nanoparticles are created by first synthesizing a linear copolymer precursor, such as polystyrene-co-poly[4-((4-vinylbenzyl)oxy)phthalonitrile], via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This is followed by an intramolecular cyclotetramerization reaction of the pendant phthalonitrile groups in the presence of a copper salt under dilute conditions. This reaction simultaneously forms the copper phthalocyanine core and induces a collapse of the single polymer chain into a nanoparticle.

Another powerful method is Atom Transfer Radical Polymerization (ATRP). In this "grafting-from" strategy, a copper phthalocyanine derivative is first synthesized to act as a macro-initiator. For example, a CuPc core functionalized with multiple hydroxyl groups can be reacted to attach ATRP initiator moieties, such as bromoisobutyryl groups. This CuPc-based macro-initiator is then used to polymerize monomers like styrene (B11656) or various acrylates, growing polymer arms directly from the phthalocyanine core. This allows for precise control over the length and composition of the attached polymer chains.

Layer-by-Layer (LbL) Assembly Techniques for Ultrathin Films

The Layer-by-Layer (LbL) assembly technique is a simple, versatile, and environmentally friendly method for fabricating highly ordered ultrathin films with controlled thickness at the nanometer scale. The process relies on the sequential adsorption of complementary charged species onto a substrate.

For fabricating poly(copper phthalocyanine) films, a water-soluble and negatively charged derivative, such as copper(II) phthalocyanine-3,4′,4″,4″′-tetrasulfonic acid, tetrasodium (B8768297) salt (CuPcTs), is typically used as the polyanion. This is paired with a positively charged polymer (polycation), a common example being poly(diallyldimethylammonium chloride) (PDADMAC).

The fabrication process involves immersing a charged substrate into an aqueous solution of the polycation (e.g., PDADMAC), which adsorbs to form the first layer. After a rinsing step to remove non-adsorbed material, the substrate is immersed in the polyanion solution (e.g., CuPcTs), which adsorbs onto the previous layer due to strong electrostatic interactions, reversing the surface charge. By repeating this cycle of alternating depositions, a multilayered film is constructed. The growth of the film is typically monitored by UV-vis spectroscopy, which shows a linear increase in the absorbance of the phthalocyanine's characteristic Q-band with each deposited bilayer.

Hydrothermal Methods for Composite Organic Semiconductor Materials

Hydrothermal synthesis is a versatile method for producing composite materials that incorporate copper phthalocyanine (CuPc). This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It is particularly useful for creating crystalline structures and integrating organic semiconductors like CuPc with inorganic materials, such as metal oxides.

Researchers have successfully fabricated ZnO-based composite materials with varying compositions of CuPc using the hydrothermal method. informit.org In a typical process, precursors like zinc acetate and sodium hydroxide (B78521) are used to form ZnO, which is then combined with CuPc and a solvent like chlorobenzene (B131634) in an autoclave. informit.org The system is heated, allowing for the formation of a composite material. informit.org The goal of creating these organic-inorganic composites is to develop novel semiconductor materials with potentially enhanced properties that capitalize on the characteristics of both components. informit.org Structural analyses such as X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to confirm the successful formation and morphology of these composite structures. informit.org Similarly, the solvothermal method, a related technique using non-aqueous solvents, has been employed to fabricate hierarchical tetranitro copper phthalocyanine (a CuPc derivative) hollow spheres, which have applications in photocatalysis. acs.org

Below is a table detailing sample compositions for hydrothermally synthesized ZnO-CuPc composites.

| Sample ID | ZnO Content | CuPc Content | Solvent |

| Sample 1 | 0.01 units | 0 units | 2ml C6H5Cl |

| Sample 2 | 0.01 units | 0.001 units | 2ml C6H5Cl |

| Sample 3 | 0.01 units | 0.002 units | 2ml C6H5Cl |

| Sample 4 | 0.01 units | 0.003 units | 2ml C6H5Cl |

| This table is based on experimental designs for creating composite materials. informit.org |

Physical Vapor Deposition (PVD) for Free-Standing Film Formation

Physical Vapor Deposition (PVD) is a technique used to deposit thin films of material onto a substrate and is particularly valuable for organic molecules like phthalocyanines that have low solubility. researchgate.netnih.gov A significant advancement in this area is the use of PVD to create continuous, free-standing films. This has been demonstrated for metal phthalocyanines by using an ionic liquid as the substrate. nih.gov

In this method, the phthalocyanine material is heated in a vacuum, causing it to sublimate. The vapor then travels and deposits onto the surface of an ionic liquid, such as 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate (B81430) ([HEMIM][BF4]). nih.gov The unique properties of ionic liquids, including their negligible vapor pressure, allow for the formation of a continuous film on the liquid surface. nih.gov This film can then be transferred to other substrates for device fabrication. acs.org This approach allows for the creation of films with a well-defined structure, such as the β-phase, which is constructed from one-dimensional networks of the phthalocyanine molecules. nih.gov A related technique, Chemical Vapor Deposition (CVD), where a chemical reaction of a precursor gas occurs on the substrate, has also been used. For instance, reacting 1,2,4,5-tetracyanobenzene with a copper film at temperatures above 450°C results in the formation of a poly-CuPc film. core.ac.uk

Precursor Design and Molecular Engineering for Tailored Properties

The properties of poly(copper phthalocyanine) can be precisely controlled through the strategic design of its monomeric precursors. By modifying the fundamental phthalocyanine molecule before polymerization, researchers can fine-tune the resulting polymer's electronic, optical, and physical characteristics.

Incorporation of Peripheral and Axial Substituents

A primary strategy for molecular engineering involves attaching various chemical groups, known as substituents, to the phthalocyanine structure. These can be added to the outer (peripheral) positions of the macrocycle or to the central metal atom in the up and down (axial) positions. acs.org

Peripheral substitution can significantly alter the polymer's properties. For example, attaching bulky substituents can increase the solubility of the phthalocyanine precursors and suppress the tendency of the molecules to aggregate, which is often a challenge in processing these materials. science.gov The electronic nature of the substituents is also critical; introducing electron-withdrawing groups like trifluoromethyl can shift the redox potentials of the molecule, thereby modifying its electrochemical behavior. nih.gov

Axial substitution is another powerful tool, particularly for creating polymeric structures. By using a central metal atom that allows for axial bonding, such as silicon, functional groups can be attached that serve as linking points. For instance, a silicon phthalocyanine precursor with axially attached prop-2-ynyloxy groups can be reacted with a molecule containing azide (B81097) groups (like polyethylene (B3416737) glycol azido) via "click" chemistry to form a well-defined polymer. tandfonline.com This demonstrates how axial substituents can be engineered to directly participate in the polymerization process. tandfonline.com

Introduction of Doping Agents (e.g., TCNQ)

Doping involves the intentional introduction of impurities or other molecules into a semiconductor material to alter its electrical properties. In the context of poly(copper phthalocyanine), a p-type (hole-conducting) semiconductor, doping with a strong electron-acceptor molecule like tetracyanoquinodimethane (TCNQ) is a common and effective strategy. nih.govjkps.or.kr

When CuPc is doped with TCNQ, the TCNQ molecules accept electrons from the CuPc, which increases the concentration of charge carriers (holes) in the material. jkps.or.kr This process can significantly enhance the electrical conductivity of the CuPc film. jkps.or.kr Research has shown that TCNQ-doped CuPc films, fabricated using a co-evaporation technique, exhibit higher electric conductivity and carrier concentration compared to undoped films. jkps.or.kr This doping can also improve the material's stability when exposed to atmospheric gases like oxygen. jkps.or.kr The introduction of TCNQ can even be used to tune the energy levels of the material, which is beneficial for applications in electronic devices like perovskite solar cells, where it can promote more efficient charge transfer at interfaces. mdpi.com

The following table presents research findings on the electrical properties of undoped versus TCNQ-doped CuPc films.

| Film Type | Electric Conductivity (S/cm) | Carrier Concentration (cm⁻³) |

| Undoped CuPc Film | 1.0 x 10⁻⁸ | 1.8 x 10¹⁵ |

| TCNQ-doped CuPc Film | 4.2 x 10⁻⁷ | 2.9 x 10¹⁶ |

| Data derived from in-situ field effect measurements of vacuum-evaporated films. jkps.or.kr |

Advanced Characterization of Poly Copper Phthalocyanine Materials

Spectroscopic Analysis for Electronic and Vibrational Structures

The advanced characterization of poly(copper phthalocyanine) (Poly(CuPc)) relies on a suite of spectroscopic techniques to elucidate its complex electronic and vibrational properties. These methods provide a window into the elemental composition, chemical states, bonding structures, and electronic transitions that govern the material's behavior.

X-ray Photoemission Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For Poly(CuPc) and its monomer precursor, copper phthalocyanine (B1677752) (CuPc), XPS provides critical information about the integrity of the molecule and the bonding environment of the constituent atoms. frontiersin.orgnih.gov

The XPS survey spectrum of a Poly(CuPc) sample confirms the presence of copper (Cu), nitrogen (N), and carbon (C) as the primary elemental components. frontiersin.org High-resolution scans of the specific core levels provide detailed chemical state information.

Cu 2p: The Cu 2p spectrum is characteristic of the oxidation state of the central copper atom. In CuPc, the spectrum shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, at approximately 934.5 eV and 954.3 eV, respectively. frontiersin.org The binding energy of the Cu 2p₃/₂ peak and the presence of strong "shake-up" satellite peaks at higher binding energies are definitive indicators that the copper atom exists in the Cu(II), or d⁹, state. frontiersin.orgrsc.orgaps.org Theoretical simulations confirm that the main peak corresponds to a well-screened final state where an electron is transferred from the ligand to the copper atom upon core-hole creation, while the satellite originates from a poorly-screened final state. aps.org

N 1s: The N 1s spectrum reveals the different chemical environments of the nitrogen atoms within the phthalocyanine macrocycle. The structure contains two types of nitrogen atoms: four bridging aza-nitrogens (N-C=N) and four nitrogens coordinated to the central copper atom. frontiersin.orgresearchgate.net These distinct environments result in multiple components within the N 1s peak, typically located around 398.6 eV for the aza-nitrogens and a slightly higher binding energy (e.g., 400.1 eV) for the nitrogens bonded to copper. frontiersin.org

C 1s: The C 1s spectrum is also complex, reflecting the different types of carbon atoms in the structure. The main contributions come from the 24 carbon atoms in the aromatic benzene (B151609) rings and the 8 carbon atoms in the pyrrole (B145914) rings bonded to nitrogen. frontiersin.orgnih.gov These can be deconvoluted into separate peaks, for instance, a peak for the aromatic carbons (C-C, C-H) at a lower binding energy (e.g., 285.0 eV) and a peak for the carbons bonded to nitrogen (N-C=N) at a higher binding energy (e.g., 289.4 eV). frontiersin.orgrug.nl

Shifts in the binding energies of C 1s and N 1s to higher values in cyano-substituted phthalocyanines compared to standard CuPc have been observed, which is attributed to the electron-withdrawing effect of the cyano groups. nih.gov

Table 1: Representative XPS Binding Energies for Copper Phthalocyanine (CuPc)| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Cu 2p₃/₂ | ~934.5 | Main peak indicating Cu(II) oxidation state. frontiersin.orgrsc.org |

| Cu 2p₁/₂ | ~954.3 | Spin-orbit splitting partner to Cu 2p₃/₂. frontiersin.org |

| N 1s | ~398.6 | Bridging aza-nitrogens (C-N=C). frontiersin.org |

| N 1s | ~400.1 | Pyrrole nitrogens coordinated to Cu. frontiersin.org |

| C 1s | ~285.0 | Aromatic carbons in benzene rings. frontiersin.org |

| C 1s | ~289.4 | Pyrrole carbons bonded to nitrogen (N-C=N). frontiersin.org |

X-ray Absorption Near-Edge Structure (XANES) for Electronic Transitions

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the unoccupied electronic states and the local geometric structure of the absorbing atom. uu.nl By scanning photon energies across an element's absorption edge, transitions from a core level to empty states are probed. uu.nlnih.gov For Poly(CuPc), Cu K-edge and L-edge XANES are particularly insightful.

Cu K-edge XANES spectra of CuPc films typically show a pre-edge feature around 8979 eV. ntu.edu.sgacs.org This feature is assigned to the 1s → 3d transition, which is formally forbidden by dipole selection rules but gains intensity through quadrupole coupling or d-p orbital mixing, and its presence confirms the +2 oxidation state of the copper center. ntu.edu.sg The main absorption edge, or "white line," corresponds to dipole-allowed transitions, primarily the 1s → 4p transition. ntu.edu.sg The precise energy and shape of the edge are sensitive to the coordination environment and electronic structure of the Cu atom. acs.org

Studies on the interaction of CuPc with gas molecules like NO₂ and NH₃ have used in-situ XANES to monitor changes in the copper atom's chemical environment. ntu.edu.sgacs.org A shift in the absorption edge upon gas exposure verifies an interaction between the analyte and the CuPc molecule, providing evidence for the sensing mechanism. ntu.edu.sg The analysis suggests that for CuPc, the interaction is dominated by the macrocycle rather than direct axial coordination to the central copper atom. ntu.edu.sgacs.org

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating the occupied electronic states in the valence band region of a material. aps.org For Poly(CuPc) and its monomer, UPS maps the density of states of the molecular orbitals, providing direct insight into the electronic structure that governs its semiconductor properties. rug.nlmdpi.com

The UPS spectrum of a thick CuPc film shows several distinct features corresponding to photoemission from different molecular orbitals. researchgate.net The feature at the lowest binding energy corresponds to the Highest Occupied Molecular Orbital (HOMO). For CuPc, the HOMO is the a₁ᵤ orbital, which is primarily localized on the carbon atoms of the pyrrole rings and is doubly occupied. rug.nl The next highest orbital, the b₁g orbital, is singly occupied and mainly localized on the Cu atom. rug.nl High-resolution UPS measurements have even been able to resolve features assigned to vibrational stretching in the pyrrole rings, highlighting the technique's sensitivity. rug.nl

When CuPc is deposited as a thin film on a substrate, the position of the HOMO and other features can shift with increasing film thickness. This gradual shift, which can be on the order of 0.4 eV, is attributed to "band bending" at the organic-substrate interface. tu-chemnitz.de The transport gap of the material, which is the energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined by combining UPS with Inverse Photoemission Spectroscopy (IPES) and is found to be approximately 2.2-2.3 eV. tu-chemnitz.de

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Polymerization Degree

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying chemical bonds and functional groups, making it invaluable for tracking the conversion of monomer precursors into a polymeric structure. acs.orgmdpi.com A direct comparison of the FTIR spectra of the monomer (e.g., copper octacyanophthalocyanine or a mixture including pyromellitic tetranitrile) and the final Poly(CuPc) product provides clear evidence of polymerization. arxiv.orgarxiv.org

The FTIR spectrum of the CuPc monomer displays numerous sharp absorption bands corresponding to the vibrations of its molecular skeleton. mdpi.com Key vibrational modes include C-C or C-N stretching in the phthalocyanine ring (1612, 1508, 1334 cm⁻¹), in-plane C-H bending (1166, 1120 cm⁻¹), out-of-plane C-H bending (723-871 cm⁻¹), and the Cu-N stretching vibration (~900 cm⁻¹). mdpi.com

A crucial indicator for the formation of Poly(CuPc) from tetranitrile precursors is the status of the nitrile (C≡N) stretching band, which typically appears around 2220 cm⁻¹. arxiv.org In a well-polymerized Poly(CuPc) material, this peak should be absent or significantly diminished, as the nitrile groups are consumed during the polymerization reaction to form the extended phthalocyanine network. arxiv.orgarxiv.org The vibrational spectrum of the polymer is also markedly different from the monomer due to the change in electronic structure and the collectivization of vibrational modes, generally resulting in fewer and broader bands. arxiv.orgarxiv.org

Table 2: Key FTIR Vibrational Bands for CuPc and Polymerization Indicators| Wavenumber (cm⁻¹) | Assignment | Relevance |

|---|---|---|

| ~2220 | C≡N stretching | Present in tetranitrile precursor; its absence indicates a high degree of polymerization in Poly(CuPc). arxiv.org |

| ~1612 | C-C / C-N stretching (Phthalocyanine ring) | Characteristic of the macrocycle structure. mdpi.com |

| ~1334 | C-C / C-N stretching (Phthalocyanine ring) | Characteristic of the macrocycle structure. mdpi.com |

| ~1120 | C-H in-plane bending | Benzene ring vibration. mdpi.com |

| ~723-754 | C-H out-of-plane bending | Benzene ring vibration. mdpi.com |

Raman Spectroscopy, including Tip-Enhanced Raman Spectroscopy (TERS), for Vibrational Fingerprinting and Catalytic Interactions

Raman spectroscopy is a vibrational spectroscopy technique that provides structural information related to a molecule's vibrational modes. nih.gov It is particularly useful for characterizing metal phthalocyanines because the resonance Raman effect can produce well-defined spectra. nih.gov The spectral region between 1300 and 1600 cm⁻¹ is considered a "fingerprint" for metal phthalocyanines, as it is sensitive to the central metal ion, the crystal phase, and molecular orientation. researchgate.netresearchgate.netsemanticscholar.org

For CuPc, dominant Raman peaks are observed at approximately 1341 cm⁻¹, 1450 cm⁻¹, and 1531 cm⁻¹. researchgate.net The peak around 1530 cm⁻¹ is highly sensitive to the central metal and is assigned to the vibration of the Cₐ-Nᵦ-Cₐ bridges in the macrocycle. nih.govresearchgate.net For CuPc specifically, this band is often reported around 1524-1531 cm⁻¹. nih.govresearchgate.net

Tip-Enhanced Raman Spectroscopy (TERS) combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. kurouskilab.comacs.org TERS is a powerful tool for studying chemical processes at the molecular scale, such as catalytic interactions. nih.govscispace.com By positioning a plasmonically active scanning probe tip over a molecule of interest, the Raman signal can be enhanced by several orders of magnitude, allowing for single-molecule sensitivity. kurouskilab.com Studies on the related cobalt phthalocyanine (CoPc) have demonstrated the power of TERS in probing catalytic systems. nih.govacs.org For example, UHV-TERS was used to investigate the adsorption of molecular oxygen on CoPc, identifying distinct vibrational frequencies for different O₂ adsorption configurations and their corresponding isotopologues, which is a crucial first step in the oxygen reduction reaction. nih.govacs.org

Table 3: Prominent Raman Peaks for Copper Phthalocyanine (CuPc)| Wavenumber (cm⁻¹) | Assignment / Description |

|---|---|

| ~1524 - 1531 | Fingerprint peak (B₁g mode), sensitive to the central Cu ion; C-N-C bridge vibration. nih.govresearchgate.net |

| ~1450 | Fingerprint peak (A₁g mode); C-C stretching (benzene ring). researchgate.net |

| ~1341 | Fingerprint peak (B₁g mode); C-C/C-N in-plane vibrations. researchgate.net |

| ~679 | Macrocycle breathing mode. science.gov |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Aggregation Studies

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For copper phthalocyanine, the spectrum is dominated by two main features: the intense Q-band in the visible region (600–700 nm) and the Soret band (or B-band) in the near-UV region (~340 nm). researchgate.netresearchgate.net The Q-band arises from the π-π* electronic transition from the HOMO to the LUMO of the phthalocyanine macrocycle. researchgate.net The shape and position of the Q-band are highly sensitive to the molecule's environment and state of aggregation. In solution, the Lambert-Beer law can be used to check for aggregation; a linear relationship between absorbance and concentration suggests a lack of aggregation. edelweisspublications.com

The electronic structure of Poly(CuPc) is drastically different from its monomer. arxiv.org The extended π-conjugation in the two-dimensional polymer network causes the discrete molecular orbitals to merge into continuous valence and conduction bands, leading to a small band gap. arxiv.orgnih.gov As a direct consequence, the characteristic Q-band, which is a signature of the monomer's HOMO-LUMO transition, is absent in the spectrum of a well-polymerized Poly(CuPc) film. arxiv.orgarxiv.orgnih.gov Instead, the polymer exhibits broad absorption that extends from the visible far into the infrared region, confirming the high degree of electronic delocalization in the polymeric structure. arxiv.orgnih.gov The absence of a Q-band around 700 nm is considered strong evidence of a high degree of polymerization. nih.gov

Table 4: UV-Vis Absorption Features of CuPc Monomer vs. Poly(CuPc)| Compound | Absorption Band | Typical Wavelength (nm) | Description |

|---|---|---|---|

| Copper Phthalocyanine (CuPc) | Q-Band | ~650 - 700 | Characteristic π-π* transition (HOMO-LUMO) of the monomeric macrocycle. arxiv.orgresearchgate.net |

| Soret (B) Band | ~340 | Transition from deeper π levels to the LUMO. researchgate.netresearchgate.net | |

| Poly(copper phthalocyanine) | Broad Absorption | Visible to Infrared | Q-band is absent. Broad absorption is due to extended π-conjugation and band-like electronic structure. arxiv.orgnih.gov |

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a critical tool for evaluating the photophysical properties of poly(copper phthalocyanine) (Pc) and its derivatives. This technique provides insights into the electronic transitions, excited-state dynamics, and the influence of molecular structure and environment on the material's luminescent behavior. The fluorescence properties, including emission spectra, quantum yields (Φf), and excited-state lifetimes, are pivotal in determining the suitability of these materials for applications in photonics and solar energy conversion. nih.gov

Research on a series of zinc(II) hexadecafluorophthalocyanine (ZnF16Pc) derivatives, where fluorine atoms are progressively substituted with thioalkanes, demonstrates clear trends in their photophysical properties. As the number of thioalkyl substituents increases, the fluorescence emission bands broaden and shift to longer wavelengths (a red shift). nih.gov Concurrently, a significant quenching of fluorescence is observed with increasing substitution. nih.gov For instance, the unsubstituted ZnF16Pc exhibits a fluorescence quantum yield (Φf) of 0.057 in THF, a value considerably lower than that of the non-fluorinated zinc phthalocyanine (ZnPc), which is attributed to the heavy atom effect of fluorine and its electron-withdrawing nature. nih.gov

The solvent environment also plays a crucial role in the fluorescence behavior of copper phthalocyanine complexes. Studies have shown that the fluorescence quantum yields suggest a stronger interaction in the excited state with aprotic solvents, whereas the ground state is preferentially stabilized in protic solvents. researchgate.net The fluorescence emission can be effectively quenched by the presence of molecules like tetrachlorobenzoquinone, indicating that both static and dynamic quenching mechanisms can be operative, partly due to the aggregation and π–π stacking of the planar phthalocyanine molecules in solution. researchgate.net

The photophysical properties are strongly dependent on the central metal ion. researchgate.net While metal-free and paramagnetic metal-containing phthalocyanines often show low singlet oxygen generation, complexes with diamagnetic metals like zinc can exhibit high triplet state quantum yields and long triplet lifetimes, which are desirable for applications such as photodynamic therapy. researchgate.netscience.gov

Table 1: Photophysical Properties of Selected Phthalocyanine Derivatives in THF

| Compound | λA (nm) | λF (nm) | Stokes Shift (cm⁻¹) | ΦF |

| ZnF16Pc | 630 | - | - | 0.057 nih.gov |

| ZnPc | - | - | - | 0.32 acs.org |

Note: Data extracted from various sources. λA is the absorption maximum, λF is the fluorescence emission maximum, and ΦF is the fluorescence quantum yield.

Electron Spin Resonance (ESR) Spectroscopy for Magnetic Properties

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for probing the magnetic properties of paramagnetic species like copper phthalocyanine (CuPc), which contains a Cu(II) ion with an unpaired electron. ESR spectroscopy provides detailed information about the electronic structure of the metal center, intermolecular interactions, and the magnetic ordering of the material. researchgate.netacs.org

Studies on various polymorphic forms (α, β, γ, and ε) of CuPc have utilized ESR to characterize and compare their properties. The ESR data, in conjunction with magnetic susceptibility measurements, support the existence of these distinct polymorphic forms. researchgate.net The analysis of ESR spectra can reveal exchange interactions between copper centers, which are influenced by the specific crystal packing of each polymorph. researchgate.net

ESR has been instrumental in investigating the ferromagnetic behavior of alkali-metal-doped copper phthalocyanine (AxCuPc). arxiv.org The temperature dependence of the ESR spectra of these materials indicates ferromagnetic ordering, with Curie–Weiss temperatures varying from 30 K to 115 K depending on the stoichiometry. arxiv.org This magnetism is attributed to unpaired π-electrons on the phthalocyanine anions. arxiv.org The ESR signal intensity's deviation from the Curie law provides evidence for these magnetic interactions. arxiv.org

Furthermore, ESR spectroscopy is used to study the grafting of sulfonated copper phthalocyanine onto polymer surfaces like polyethylene (B3416737). acs.orgresearchgate.net By monitoring the ESR signals, researchers can confirm the successful binding of the CuPc molecules to the substrate. acs.orgresearchgate.net For instance, the disappearance of a radical signal on the plasma-treated polyethylene surface after grafting indicates that the radical was involved in forming a chemical bond with the phthalocyanine. acs.orgresearchgate.net The ESR spectra of the grafted CuPc can also confirm that its fundamental magnetic properties are retained after being bound to the surface. researchgate.net

Table 2: ESR and Magnetic Properties of CuPc Polymorphs and Derivatives

| Material | Technique | Key Finding | Reference |

| α-, β-, γ-, ε-CuPc | ESR, Magnetic Susceptibility | Confirmed existence of four distinct polymorphic forms with exchange interactions. | researchgate.net |

| AxCuPc (Alkali-doped) | Temperature-dependent ESR | Indicated ferromagnetic behavior with Curie-Weiss temperatures from 30-115 K. | arxiv.org |

| CuPc grafted on Polyethylene | ESR | Confirmed successful grafting and retention of CuPc magnetic properties. | acs.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a powerful technique for the structural elucidation of poly(copper phthalocyanine) materials. While the paramagnetic nature of the Cu(II) center presents challenges, it also provides opportunities for extracting detailed structural information that is inaccessible by other methods. nih.gov

Solid-state ¹³C NMR has been successfully employed to distinguish between the α and β polymorphs of CuPc. nih.gov The spectra for these two forms show distinct differences in chemical shifts and line widths. For α-CuPc, two resolved resonances are observed at 179 and 197 ppm, while β-CuPc shows peaks at 180 ppm and 132 ppm. nih.gov These signals are assigned to the different carbon atoms in the phthalocyanine ligand. The significant shifts from typical diamagnetic values (120-150 ppm) are due to the hyperfine shift induced by the paramagnetic Cu(II) ion. nih.gov

The analysis of ¹³C spin-lattice relaxation times (T₁) provides further structural insights. nih.gov The T₁ values are proportional to the sixth power of the distance (R⁶) between the carbon nucleus and the paramagnetic copper center. For α-CuPc, the T₁ values were measured as 38.3 ms (B15284909) and 25.1 ms for the peaks at 179 ppm and 197 ppm, respectively. nih.gov For the β-form, the T₁ values were 8.6 ms and 14.0 ms for the peaks at 180 ppm and 132 ppm. nih.gov These differences in relaxation times confirm distinct molecular packing and Cu-C distances in the two polymorphs, allowing for their unambiguous identification. nih.gov

While ¹H NMR is also used, the quality of spectra for phthalocyanines can be enhanced by increasing their solubility through chemical modification, which allows for detailed structural analysis in solution. science.gov For complex systems, NMR spectroscopy provides a wealth of complementary information to other techniques, offering atomic-level insight into structure and molecular interactions. mdpi.com

Table 3: ¹³C Solid-State NMR Data for CuPc Polymorphs

| Polymorph | Chemical Shift (ppm) | ¹³C T₁ Relaxation Time (ms) |

| α-CuPc | 179 | 38.3 ± 2.1 nih.gov |

| 197 | 25.1 ± 2.1 nih.gov | |

| β-CuPc | 132 | 14.0 ± 2.3 nih.gov |

| 180 | 8.6 ± 0.4 nih.gov |

Structural and Morphological Characterization Techniques

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Microstructure and Crystallinity

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for visualizing the microstructure of poly(copper phthalocyanine) materials at the nanoscale. researchgate.net It provides direct information about the size, shape, and morphology of nanoparticles and thin film structures. researchgate.netscience.gov When combined with Selected Area Electron Diffraction (SAED), TEM becomes a powerful tool for determining the crystalline properties of the material. researchgate.netnih.gov SAED patterns are generated by the diffraction of the electron beam as it passes through a specific, selected area of the sample, providing information equivalent to that of a single crystal diffraction experiment. nih.govresearchgate.net

The combination of TEM and SAED is particularly valuable for characterizing polycrystalline materials and identifying different phases. nih.gov For instance, studies on copper phthalocyanine nanoparticles produced by techniques like liquid-liquid interface recrystallization have used TEM-SAED to reveal the formation of nanoparticles with diameters between 3-5 nm. science.gov The SAED patterns in such studies confirmed that the nanoparticles were a mixture of the α and β phases of CuPc. science.gov

SAED allows for the determination of crystal structure and orientation relationships from extremely small volumes of material, which is often impossible with X-ray or neutron diffraction. nih.gov By analyzing the diffraction spots in the SAED pattern, one can determine lattice parameters and identify the crystal system. researchgate.net This capability is crucial for studying metastable or non-equilibrium crystalline structures that can form under specific synthesis conditions. nih.gov Despite its power, the use of TEM and SAED on organic crystals like CuPc must be approached with caution due to their susceptibility to damage from the high-energy electron beam. acs.org

X-ray Diffraction (XRD) for Polymorphism, Crystal Structure, and Inter-Layer Spacing

X-ray Diffraction (XRD) is a fundamental and widely used technique for the structural characterization of crystalline materials, including poly(copper phthalocyanine). It provides definitive information about the polymorphic form, crystal structure, and key dimensional parameters like inter-layer spacing. jchemrev.comresearchgate.net

CuPc is known to exist in several polymorphic forms, most commonly the metastable α-phase and the stable β-phase, but also γ and ε forms. researchgate.netjchemrev.com XRD is the primary method for identifying these polymorphs. The XRD pattern of CuPc powder often shows a mixture of α and β phases, whereas thin films can be prepared to exhibit a single phase. jchemrev.com For example, CuPc thin films deposited on substrates at various temperatures often show a single diffraction peak around 2θ = 6.8°, which corresponds to the (200) orientation of the α-phase. jchemrev.com

The crystal structure of the different polymorphs has been determined using XRD. For example, the α, β, and γ forms of CuPc have been identified as having monoclinic structures but with different crystal lattice constants. researchgate.net The molecular arrangement differs between the phases; in the α-phase, the planar molecules are tilted at an angle of about 65° to the b-axis, while in the β-phase, they form a herringbone arrangement with a tilt angle of approximately 45°. jchemrev.com

XRD is also used to study phase transitions. For as-coated CuPc films, XRD analysis may show an orthorhombic α-phase structure, which upon annealing at high temperatures (e.g., 320 °C), transforms into a monoclinic β-phase with different lattice parameters. researchgate.net Further heating can lead to decomposition, with XRD patterns indicating the presence of copper oxide (CuO) nanoclusters. researchgate.net While standard powder XRD can be challenging for estimating molecular stacking distances directly, specialized techniques like Pair Distribution Function (PDF) analysis of X-ray scattering data can be used to calculate the interatomic distances, such as the central metal spacing, which was found to be approximately 4.88 Å. rigaku.com

Table 4: XRD Data for Different Phases of Copper Phthalocyanine

| Sample | Phase(s) Identified | Crystal System | Key Diffraction Peak (2θ) | Reference |

| CuPc Powder | α and β mixture | Monoclinic | Multiple peaks | jchemrev.com |

| As-coated CuPc Film | α-phase | Orthorhombic | ~6.8° (200) | jchemrev.comresearchgate.net |

| Annealed CuPc Film (320°C) | β-phase | Monoclinic | - | researchgate.net |

| Annealed CuPc Film (520°C) | CuO | - | - | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Film Smoothness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface characteristics of materials at the nanoscale. nist.govpressbooks.pub For poly(copper phthalocyanine) thin films, AFM is invaluable for characterizing surface topography, determining film smoothness, and visualizing nanostructural features, which are critical parameters for applications in organic electronics and sensors. researchgate.netnottingham.ac.uk

AFM operates by scanning a sharp tip mounted on a flexible cantilever across a sample surface, allowing for the generation of three-dimensional images of surface features for both conducting and non-conducting materials. pressbooks.pub Studies on CuPc thin films and their composites have used AFM to investigate the influence of preparation conditions, such as annealing, on the surface structure. researchgate.net For instance, AFM analysis of CuPc-polystyrene composite films revealed that annealing at temperatures above 200°C leads to the recrystallization of CuPc into needle-like crystallites. researchgate.net The improved sensor properties of these annealed films were attributed to their porous structure and larger effective surface area, as visualized by AFM. researchgate.net

The smoothness of a film is a crucial factor for device performance. AFM is used to quantify surface roughness. acs.org In studies of related phthalocyanine films, AFM has shown that deposition temperature significantly impacts film morphology. acs.org For example, the smoothest films of lead phthalocyanine were produced at low temperatures (-35 °C), which XRD confirmed to be amorphous. researchgate.net In other cases, increasing substrate temperature during growth can lead to changes in crystallite morphology and the presence of different polymorphs, which are clearly observed in AFM images as distinct surface features. acs.org By providing detailed topographical maps, AFM helps to correlate the physical structure of the film surface with its functional properties. pressbooks.pubresearchgate.net

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Surface Morphology and Elemental Distribution

For instance, studies comparing CuPc thin films prepared by pulsed laser deposition (PLD) and thermal evaporation techniques show distinct morphological differences. scirp.org SEM images demonstrate that the morphology of CuPc thin films can consist of a high density of homogeneously distributed grains, indicating the crystalline nature of the film. scirp.org The preparation method significantly influences these characteristics; for example, CuPc pigments can appear as polydispersed particles with diameters ranging from 3 to 20 μm. researchgate.net In other preparations, CuPc thin films exhibit a structure of uniaxially oriented nanocrystallites. khu.ac.kr The evolution of surface morphology can also be tracked, such as the transformation of a planar surface into an array of nanopillars after etching processes. science.gov

Energy Dispersive X-ray Spectroscopy (EDX), often used in conjunction with SEM, provides elemental analysis of the sample, confirming the chemical composition and purity of the CuPc material. medium.com The technique relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.orgthermofisher.com EDX spectra consist of peaks corresponding to the elements present in the sample, allowing for qualitative and quantitative compositional analysis. medium.com For CuPc, EDX is used to verify the presence and distribution of copper, carbon, and nitrogen, ensuring the material's stoichiometric integrity and identifying any potential impurities. science.govscirp.org For example, EDX analysis has been used to confirm the elemental composition of CuPc thin films prepared by various methods and to track changes in surface stoichiometry after plasma etching. science.govscirp.org

The combination of SEM and EDX offers a comprehensive characterization of CuPc materials, linking the physical morphology to the elemental composition. This is crucial for understanding how synthesis and processing parameters affect the final material structure, which in turn influences its performance in various applications.

Table 1: SEM and EDX Findings for Poly(copper phthalocyanine)

| Technique | Observation | Significance |

|---|---|---|

| SEM | Reveals surface topography, including grain size and distribution. For example, CuPc pigments can be polydispersed particles (3-20 μm). researchgate.net | Correlates deposition method (e.g., PLD, thermal evaporation) with film morphology. scirp.org |

| Shows ordered structures like uniaxially oriented nanocrystallites. khu.ac.kr | Determines the degree of structural order and alignment. | |

| EDX | Confirms the elemental composition (Cu, C, N). scirp.org | Verifies the purity and stoichiometry of the CuPc material. |

Polarized Microscopy for Anisotropic Film Analysis

Polarized Light Microscopy (PLM) and polarized spectroscopy are essential tools for investigating the anisotropic properties of Poly(copper phthalocyanine) films. Anisotropy, the property of being directionally dependent, is a key characteristic of ordered molecular films and significantly impacts their optical and electronic properties.

In the context of CuPc, these techniques are used to study the alignment and orientation of molecules within a thin film. For instance, the mesogenic (liquid crystalline) properties of tetrasubstituted copper phthalocyanine derivatives have been studied using polarizing optical microscopy (POM). shu.ac.uk These studies reveal the presence of thermotropic columnar mesomorphism, a state where the disc-like phthalocyanine molecules stack on top of one another to form columns. shu.ac.uk

Furthermore, polarized UV-Vis absorption spectroscopy is employed to characterize the degree of molecular orientation in CuPc films. When CuPc films are deposited on substrates that have been subjected to a rubbing treatment, the CuPc nanocrystallites can exhibit a unidirectional orientation. khu.ac.kr By measuring the absorption of polarized light parallel and perpendicular to the rubbing direction, a dichroic ratio (A∥ /A⊥) can be calculated. khu.ac.kr A higher dichroic ratio indicates a higher degree of anisotropy and molecular alignment within the film. khu.ac.kr For example, CuPc films on a rubbed polyethersulfone (PES) substrate showed distinct absorption anisotropy, with the degree of anisotropy increasing with the rubbing depth. khu.ac.kr This induced orientation is critical for applications like thin-film field-effect transistors, where charge transport is desired along a specific direction. khu.ac.kr

Table 2: Polarized Microscopy Findings for Poly(copper phthalocyanine) Films

| Technique | Finding | Implication |

|---|---|---|

| Polarizing Optical Microscopy (POM) | Observation of thermotropic columnar mesomorphism in tetrasubstituted CuPc derivatives. shu.ac.uk | Confirms the liquid crystalline nature and self-organizing properties of the material. |

| Polarized UV-Vis Spectroscopy | Measurement of dichroic ratio (A∥ /A⊥) to quantify anisotropy. khu.ac.kr | Determines the degree of molecular alignment in oriented films. |

Electrochemical and Electrical Characterization

Electrochemical and electrical characterization techniques are vital for understanding the charge transfer and redox properties of Poly(copper phthalocyanine). These methods provide fundamental insights into the material's behavior in electronic and electrochemical devices.

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a cornerstone technique for investigating the redox (reduction-oxidation) properties of electroactive materials like CuPc. By scanning the potential of a working electrode modified with CuPc and measuring the resulting current, CV can identify and characterize the electron transfer processes occurring within the material.

Studies on various CuPc derivatives show that they undergo multiple redox reactions. nih.gov Typically, tetra-substituted copper(II) phthalocyanines, which have a redox-inactive metal center, exhibit redox processes that are centered on the phthalocyanine macrocycle. nih.gov These often include two reduction reactions and one oxidation reaction. nih.gov The exact potentials at which these redox events occur can be influenced by the nature and position of substituents on the phthalocyanine ring. Electron-withdrawing groups, for example, tend to shift the redox processes to more positive potentials. nih.gov

CV is also used to assess the electrocatalytic activity of CuPc-modified electrodes. For instance, in the development of electrochemical sensors, CV is used to study the electrochemical behavior of target analytes at the surface of the modified electrode. bohrium.comrsc.org The technique helps in determining the optimal potential for amperometric studies and provides evidence for the enhanced current response and facilitated electron transfer due to the presence of CuPc. rsc.orgscispace.com For example, the oxygen reduction reaction at a CuPc-modified glassy carbon electrode shows a significant increase in peak current compared to a bare electrode. scispace.com

Table 3: Cyclic Voltammetry (CV) Data for Poly(copper phthalocyanine)

| System | Redox Process | Observation | Reference |

|---|---|---|---|

| Tetra-chalcone substituted Cu(II)Pcs | Pc-based reduction/oxidation | Two reduction reactions and one oxidation reaction observed. | nih.gov |

| MWCNTs/CuPc/CSPE | Phosphate (B84403) reduction | Enhanced current response signal compared to unmodified electrode. | rsc.org |

| CuPc-CNT/GCE | Oxygen Reduction Reaction | Peak current significantly higher than bare GCE, indicating electrocatalytic activity. | scispace.com |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrodes. By applying a small amplitude AC potential over a range of frequencies, EIS can disentangle various electrochemical processes, such as charge transfer, diffusion, and capacitance. researchgate.net

For CuPc-modified electrodes, EIS is particularly useful for evaluating the charge transfer resistance (Rct), which is a measure of the kinetic barrier for electron transfer at the electrode-electrolyte interface. acs.org This information is typically extracted from a Nyquist plot, where the diameter of the semicircle in the high-frequency region corresponds to the Rct value. scispace.comresearchgate.net

A lower Rct value signifies faster electron transfer kinetics and improved electrocatalytic activity. Research has shown that modifying electrodes with CuPc, often in combination with materials like multi-walled carbon nanotubes (MWCNTs), significantly decreases the Rct compared to bare or singly-modified electrodes. rsc.orgscispace.com For example, a glassy carbon electrode modified with a PtNPs/CuPc-CNT composite showed an Rct of 15.8 Ω, which was substantially lower than that of the bare electrode (548 Ω). scispace.com This indicates that the CuPc composite facilitates a more efficient charge transfer process. EIS studies are crucial for optimizing the composition and structure of CuPc-based materials for applications in sensors, fuel cells, and other electrochemical devices. researchgate.net

Table 4: Charge Transfer Resistance (Rct) from EIS for CuPc-Modified Electrodes

| Electrode System | Rct (Ω) | Comparison | Significance |

|---|---|---|---|

| Bare GCE | 548 | - | High resistance to charge transfer. |

| CuPc/GCE | 62.3 | Lower than bare GCE. | CuPc modification improves charge transfer. |

| CuPc-CNT/GCE | 15.8 | Lower than CuPc/GCE. | Synergistic effect of CuPc and CNTs. |

| PtNPs/CuPc-CNT/GCE | 1.7 | Lowest among the systems. | Platinum nanoparticles further enhance catalytic activity. |

Data sourced from a study on oxygen reduction. scispace.com

Differential Pulse Voltammetry (DPV) for Analytical Detection

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for the quantitative analysis of various chemical species. It offers improved resolution and lower detection limits compared to cyclic voltammetry by minimizing the contribution of capacitive current.

In the context of Poly(copper phthalocyanine), DPV is extensively used to evaluate the performance of CuPc-modified electrodes as electrochemical sensors. bohrium.com These sensors are designed for the detection of a wide range of analytes, including environmental pollutants and biomolecules. For instance, a flexible electrode modified with gold nanoparticles and copper phthalocyanine was used for the simultaneous determination of catechol and paraquat, achieving detection limits in the micromolar range (1.36 x 10⁻⁶ M for catechol and 1.31 x 10⁻⁶ M for paraquat). bohrium.com

The methodology involves recording DPV curves at the modified electrode in solutions containing different concentrations of the target analyte. preprints.org A linear relationship is typically observed between the peak current and the analyte concentration over a specific range, which forms the basis of the calibration curve. preprints.orgpreprints.org The high sensitivity of DPV makes it a preferred method for trace analysis. For example, a sensor based on copper(II) phthalocyanine and multi-walled carbon nanotubes demonstrated a detection limit as low as 0.03 nM for 4-nitrophenol. koreascience.kr The successful application of DPV in these studies highlights the potential of CuPc-based materials in developing robust and sensitive analytical devices. preprints.orgkoreascience.kr